molecular formula C6H5BrF3N3 B6274907 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole CAS No. 2763750-10-1

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole

Cat. No. B6274907
CAS RN: 2763750-10-1
M. Wt: 256
InChI Key:
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Description

4-Bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole (4-Bromo-2-TCP) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a versatile compound with a range of properties, making it a useful compound for a variety of purposes.

Scientific Research Applications

4-Bromo-2-TCP has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as benzoxazoles and indoles, as well as in the synthesis of heterocyclic compounds, such as pyrazoles and triazoles. It has also been used as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of polymers. In addition, 4-Bromo-2-TCP has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.

Mechanism of Action

4-Bromo-2-TCP is a Lewis acid, meaning that it can act as a proton acceptor. This allows it to act as a catalyst in the synthesis of organic compounds, as well as in the synthesis of heterocyclic compounds. In addition, 4-Bromo-2-TCP can act as a nucleophile, which allows it to react with electrophiles, such as carbonyl compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-TCP are not well understood. However, it has been shown to have some cytotoxic effects in mammalian cells. In addition, 4-Bromo-2-TCP has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 4-Bromo-2-TCP may have an effect on the nervous system.

Advantages and Limitations for Lab Experiments

The main advantage of 4-Bromo-2-TCP is its versatility. It can be used as a catalyst in a variety of reactions, and it is also a reagent in the synthesis of polymers. In addition, 4-Bromo-2-TCP is relatively easy to synthesize, making it a cost-effective option for laboratory experiments.
The main limitation of 4-Bromo-2-TCP is its toxicity. It has been shown to have some cytotoxic effects in mammalian cells, and it has also been shown to interact with the enzyme acetylcholinesterase. Therefore, it should be handled with caution in the laboratory.

Future Directions

There are a number of potential future directions for the use of 4-Bromo-2-TCP. It could be used in the synthesis of more complex organic compounds and heterocyclic compounds. It could also be used as a catalyst in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. In addition, it could be used in the synthesis of polymers, as well as in the synthesis of other materials. Finally, further research is needed to better understand the biochemical and physiological effects of 4-Bromo-2-TCP.

Synthesis Methods

4-Bromo-2-TCP can be synthesized through a number of methods. One of the most common methods is the reaction of 2-bromo-1-(trifluoromethyl)cyclopropane with sodium azide in the presence of a base, such as potassium carbonate. This reaction produces 4-bromo-2-TCP in a yield of up to 70%. Other methods for the synthesis of 4-Bromo-2-TCP include the reaction of 2-bromo-1-(trifluoromethyl)cyclopropane with potassium azide in the presence of a base, such as potassium carbonate, and the reaction of 2-bromo-1-(trifluoromethyl)cyclopropane with silver azide in the presence of a base, such as potassium carbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole involves the reaction of 1-(trifluoromethyl)cyclopropylamine with 4-bromo-1H-1,2,3-triazole in the presence of a suitable solvent and base.", "Starting Materials": [ "1-(trifluoromethyl)cyclopropylamine", "4-bromo-1H-1,2,3-triazole", "Suitable solvent", "Base" ], "Reaction": [ "Step 1: Dissolve 1-(trifluoromethyl)cyclopropylamine in a suitable solvent.", "Step 2: Add a base to the solution and stir for some time.", "Step 3: Add 4-bromo-1H-1,2,3-triazole to the reaction mixture and stir for some time.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for some time.", "Step 5: Cool the reaction mixture and filter the precipitate.", "Step 6: Wash the precipitate with a suitable solvent and dry it under vacuum.", "Step 7: Purify the product by recrystallization or chromatography." ] }

CAS RN

2763750-10-1

Molecular Formula

C6H5BrF3N3

Molecular Weight

256

Purity

95

Origin of Product

United States

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